![molecular formula C15H8Br3Cl3N2O3 B11547265 N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is a complex organic compound characterized by the presence of multiple halogen atoms (bromine and chlorine) and functional groups such as hydroxyl and hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide typically involves the condensation reaction between 2,4,6-tribromo-3-hydroxybenzaldehyde and 2-(2,4,6-trichlorophenoxy)acetohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the hydrazide group may produce primary amines.
Scientific Research Applications
N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting their activity. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-tribromo-3-hydroxyphenyl)acetamide: Similar structure but lacks the trichlorophenoxy group.
2,4,6-tribromo-3-hydroxybenzoic acid: Contains the tribromo-hydroxyphenyl group but differs in the carboxylic acid functionality.
Uniqueness
N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is unique due to the combination of tribromo-hydroxyphenyl and trichlorophenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H8Br3Cl3N2O3 |
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Molecular Weight |
610.3 g/mol |
IUPAC Name |
N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H8Br3Cl3N2O3/c16-8-3-9(17)14(25)13(18)7(8)4-22-23-12(24)5-26-15-10(20)1-6(19)2-11(15)21/h1-4,25H,5H2,(H,23,24)/b22-4+ |
InChI Key |
MWQVTQUXBJMTSH-LKNXVUQUSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br)Cl)Cl |
Origin of Product |
United States |
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